molecular formula C10H4ClN5 B12813298 4-Azido-2-chloro-3-cyanoquinoline CAS No. 157027-31-1

4-Azido-2-chloro-3-cyanoquinoline

Cat. No.: B12813298
CAS No.: 157027-31-1
M. Wt: 229.62 g/mol
InChI Key: UKMDXJYEEGIRAQ-UHFFFAOYSA-N
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Description

4-Azido-2-chloro-3-cyanoquinoline is a heterocyclic organic compound with the molecular formula C10H4ClN5. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The presence of azido, chloro, and cyano groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloro-3-cyanoquinoline typically involves the introduction of the azido group into a quinoline derivative. One common method is the nucleophilic substitution reaction where 2-chloro-3-cyanoquinoline is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-chloro-3-cyanoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.

    Reduction: LiAlH4 or hydrogenation catalysts (Pd/C).

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products:

Scientific Research Applications

4-Azido-2-chloro-3-cyanoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2-chloro-3-cyanoquinoline largely depends on the specific application. In chemical reactions, the azido group acts as a nucleophile or participates in cycloaddition reactions. In biological systems, the azido group can be used to tag molecules for imaging or tracking purposes. The chloro and cyano groups can also influence the reactivity and binding properties of the compound .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloro-3-nitroquinoline
  • 4-Azido-2-chloroquinoline

Comparison: 4-Azido-2-chloro-3-cyanoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity compared to other quinoline derivatives. The combination of azido, chloro, and cyano groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

CAS No.

157027-31-1

Molecular Formula

C10H4ClN5

Molecular Weight

229.62 g/mol

IUPAC Name

4-azido-2-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H4ClN5/c11-10-7(5-12)9(15-16-13)6-3-1-2-4-8(6)14-10/h1-4H

InChI Key

UKMDXJYEEGIRAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N=[N+]=[N-]

Origin of Product

United States

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